molecular formula C9H9NO3 B1604841 Methyl 5-acetylnicotinate CAS No. 38940-61-3

Methyl 5-acetylnicotinate

Cat. No. B1604841
CAS RN: 38940-61-3
M. Wt: 179.17 g/mol
InChI Key: BUKCTHLVWBOTIE-UHFFFAOYSA-N
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Patent
US05371097

Procedure details

A suspension of 5-acetyl-3-pyridinecarboxylic acid methyl ester (5.0 g) in 28% ammonia solution (30 ml) was stirred at room temperature for 2 hours. The resulting precipitate was collected by filtration to afford 3-acetyl-5-carbamoylpyridine (3.38 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[N:7][CH:8]=[C:9]([C:11](=[O:13])[CH3:12])[CH:10]=1)=O.[NH3:14]>>[C:11]([C:9]1[CH:8]=[N:7][CH:6]=[C:5]([C:3](=[O:2])[NH2:14])[CH:10]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C=1C=NC=C(C1)C(C)=O
Name
Quantity
30 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)C=1C=NC=C(C1)C(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.